2-(Cyclohexyloxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

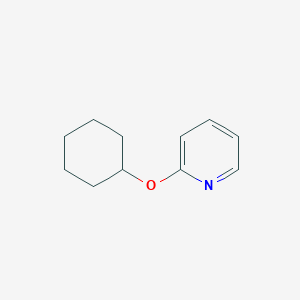

2-(Cyclohexyloxy)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a cyclohexyloxy group at the second position

Applications De Recherche Scientifique

2-(Cyclohexyloxy)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the manufacture of agrochemicals, dyes, and other specialty chemicals.

Mécanisme D'action

Target of Action

It’s known that pyridine derivatives are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 2-(Cyclohexyloxy)pyridine involves its interaction with its targets in the Suzuki–Miyaura coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that pyridine derivatives can be involved in various biochemical routes . For instance, they can participate in the degradation of pyridines , and in the Dahms pathway, where the metabolite 2-keto-3-deoxy-xylonate can be split into glycolaldehyde and pyruvate .

Pharmacokinetics

The pharmacokinetics of pyridine derivatives can vary widely depending on their specific chemical structures and the biological systems in which they are used .

Result of Action

It’s known that pyridine derivatives can have various effects depending on their specific chemical structures and the biological systems in which they are used .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which the compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used in these reactions also plays a role .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2-(Cyclohexyloxy)pyridine are not fully understood due to the limited information available. It is known that pyridine derivatives can exhibit strong antimicrobial activity against microbial strains like E. coli, B. mycoides, and C. albicans

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that pyridine derivatives can undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Metabolic Pathways

Pyridine derivatives are known to be involved in various metabolic pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)pyridine typically involves the reaction of pyridine with cyclohexanol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where pyridine is treated with cyclohexyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. Catalysts such as palladium on carbon or other transition metal catalysts may be employed to enhance the efficiency of the reaction.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Cyclohexyloxy)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Comparaison Avec Des Composés Similaires

Pyridine: A basic heterocyclic aromatic compound with a nitrogen atom in the ring.

Cyclohexanol: A saturated alcohol with a six-membered ring structure.

2-Hydroxypyridine: A hydroxyl-substituted pyridine with similar reactivity.

Uniqueness: 2-(Cyclohexyloxy)pyridine is unique due to the presence of both a pyridine ring and a cyclohexyloxy group, which imparts distinct chemical and physical properties

Activité Biologique

2-(Cyclohexyloxy)pyridine is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a cyclohexyloxy group, which enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been suggested that this compound acts as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The structural features of this compound allow it to engage in hydrogen bonding and hydrophobic interactions , which are crucial for its biological effects.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, including:

- Antinociceptive Activity : Studies have shown that derivatives of this compound can block capsaicin-induced hypothermia and exhibit strong antiallodynic effects in neuropathic pain models. For instance, a related compound demonstrated potent antagonism at the TRPV1 receptor, which is implicated in pain signaling .

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit enzymes involved in pain pathways, contributing to its potential as a therapeutic agent for conditions like neuropathic pain .

Case Study 1: Antinociceptive Effects

A study explored the antinociceptive properties of various pyridine derivatives, including this compound. The findings revealed that certain derivatives exhibited significant antiallodynic effects, with some demonstrating a Ki value as low as 0.5 nM against TRPV1 receptors. These results suggest that modifications to the pyridine structure can enhance potency and efficacy in pain management .

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation focused on the SAR of pyridine derivatives, it was found that the introduction of different substituents at specific positions on the pyridine ring significantly altered the biological activity. For instance, compounds with longer alkyl chains showed improved receptor binding affinity and selectivity for TRPV1 antagonism compared to their shorter counterparts .

Data Table: Biological Activity Summary

| Compound | Activity Type | Mechanism of Action | Ki Value (nM) |

|---|---|---|---|

| This compound | Antinociceptive | TRPV1 receptor antagonist | 0.5 |

| Related derivative | Antinociceptive | TRPV1 receptor antagonist | 0.6 |

| Other pyridine analogs | Variable | Various (enzyme inhibition) | Varies |

Propriétés

IUPAC Name |

2-cyclohexyloxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h4-5,8-10H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTRTHLUAFDPQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.